UDP-L-Galactose diammonium salt can be derived from D-galactose through enzymatic processes involving uridine triphosphate or uridine monophosphate as starting materials. Its classification falls under nucleotide sugars, which are essential for various biochemical pathways in living organisms. This compound is particularly significant in the synthesis of galactose-containing oligosaccharides and is often utilized in research settings to study carbohydrate metabolism and enzyme activity .
The synthesis of UDP-L-Galactose diammonium salt can be achieved through several methods:
The molecular structure of UDP-L-Galactose diammonium salt features a uridine moiety linked to a diphosphate group and a galactose sugar. The structural representation can be depicted as follows:
Data on its physical state indicates that it appears as a white powder, soluble in water at concentrations up to 50 mg/mL .
UDP-L-Galactose diammonium salt participates in several biochemical reactions:
The mechanism of action for UDP-L-Galactose involves its recognition by specific enzymes known as galactosyltransferases. These enzymes catalyze the transfer of the galactose moiety from UDP-L-Galactose to an acceptor molecule (often another sugar or lipid), resulting in the formation of glycosidic bonds. This process is vital for:
UDP-L-Galactose diammonium salt has several applications in scientific research:
This compound's versatility makes it an invaluable resource in both fundamental research and applied sciences related to biochemistry and molecular biology.
UDP-L-galactose diammonium salt originates from enzymatic modifications within the Leloir pathway. This pathway primarily converts UDP-α-D-glucose (UDP-Glc) to UDP-α-D-galactose (UDP-Gal) via UDP-galactose 4′-epimerase (GALE). The diammonium salt form stabilizes the molecule for research applications. GALE catalyzes the reversible epimerization at the C4 position using a NAD⁺ cofactor, which undergoes transient reduction/oxidation during the reaction cycle [4] [7]. The Leloir pathway’s equilibrium favors UDP-Glc synthesis (Keq ≈ 3.3), but continuous substrate conversion drives UDP-Gal accumulation [4]. In mammalian systems, UDP-Gal is essential for glycoconjugate biosynthesis, with deficiencies leading to glycosylation disorders and developmental defects [4].
Table 1: Key Enzymes in UDP-Hexose Interconversion
Enzyme | Gene | Reaction Catalyzed | Cofactor |
---|---|---|---|
Galactose mutarotase | GALM | β-D-Gal → α-D-Gal | None |
Galactokinase | GALK1 | α-D-Gal + ATP → Gal-1-P + ADP | ATP/Mg²⁺ |
Galactose-1-P uridylyltransferase | GALT | Gal-1-P + UDP-Glc → UDP-Gal + Glc-1-P | None |
UDP-galactose 4′-epimerase | GALE | UDP-Glc ⇌ UDP-Gal | NAD⁺ |
Human GALE (hGALE) exhibits dual substrate specificity, interconverting both UDP-Glc/UDP-Gal and UDP-N-acetylglucosamine (UDP-GlcNAc)/UDP-N-acetylgalactosamine (UDP-GalNAc). Structural studies reveal that residue Cys-307 acts as a "gatekeeper," restricting active site access. Mutagenesis (e.g., C307Y-hGALE) abolishes activity toward larger substrates like UDP-GalNAc but retains UDP-Gal synthesis capability [7]. The epimerization mechanism involves:
Note: While the provided search results do not directly reference Erwinia amylovora, they establish principles of GALE substrate engineering applicable to bacterial systems. Bacterial epimerases like those from E. coli exhibit narrower substrate ranges than human isoforms. Kinetic analyses show that substitutions at the C5 position (e.g., 5-iodo derivatives) are sterically accommodated if the 4′-keto intermediate maintains planar geometry. However, bulky groups disrupt NAD⁺ coordination or substrate binding. Erwinia epimerase likely shares these constraints, limiting its utility for non-natural substrates like UDP-5-iodogalactose without mutagenesis [1] [7].
Table 2: GALE Enzyme Substrate Specificity Profiles
GALE Source | UDP-Glc → UDP-Gal | UDP-GlcNAc → UDP-GalNAc | Key Specificity Determinant |
---|---|---|---|
Human (wild-type) | Yes | Yes | Cys-307 gatekeeper |
Human (C307Y mutant) | Yes | No | Steric blockade by Tyr-307 |
Escherichia coli | Yes | No | Smaller active site cleft |
Streptococcus spp. | Yes | Limited | Hydrophobic binding pocket |
Gram-scale UDP-Gal production employs engineered microbial systems or cell-free multi-enzyme cascades:
Table 3: Large-Scale UDP-Gal Production Systems
Production Method | UDP-Gal Titer | Yield | Time | Key Advantage |
---|---|---|---|---|
Bacterial coupling (E. coli + C. ammoniagenes) | 44 g/L | 85% | 21 h | Substrate cost efficiency |
Cell-free multi-enzyme cascade | 27.2 g/L | 71% | 24 h | Low ATP consumption (0.6 mM) |
Permeabilized yeast bioreactors | ~30 g/L* | >90% | 24–48 h | Simplified cofactor regeneration |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0